Diethyl (oxetan-3-ylidenemethyl)phosphonate
Overview
Description
Diethyl (oxetan-3-ylidenemethyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₅O₄P. It is characterized by the presence of a phosphonate group attached to an oxetane ring, making it a unique and versatile compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (oxetan-3-ylidenemethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate oxetane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (oxetan-3-ylidenemethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (oxetan-3-ylidenemethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (oxetan-3-ylidenemethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
Uniqueness
Diethyl (oxetan-3-ylidenemethyl)phosphonate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature makes it particularly valuable in the synthesis of novel organic compounds .
Biological Activity
Diethyl (oxetan-3-ylidenemethyl)phosphonate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and findings from recent research.
Chemical Structure and Properties
This compound contains a phosphonate group, which is known for its diverse biological activities. The presence of the oxetane ring contributes to its structural uniqueness, potentially influencing its reactivity and interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of diethyl phosphonates, including derivatives similar to this compound. In vitro assays have demonstrated significant inhibitory effects against various fungal strains:
- Fusarium oxysporum : Compounds exhibited growth inhibition rates up to 92% at low concentrations (0.14 mg/mL), with IC50 values below 0.02 mg/mL.
- Botrytis cinerea : Similar inhibition rates were observed, indicating broad-spectrum antifungal activity.
Table 1 summarizes the antifungal activity of selected phosphonates:
Compound | Target Fungi | Inhibition Rate (%) | IC50 (mg/mL) |
---|---|---|---|
This compound | Fusarium oxysporum | 92 | <0.02 |
Botrytis cinerea | 78 | <0.02 | |
Diethyl hydroxyphenyl α-aminophosphonate | Fusarium oxysporum | 87 | <0.02 |
Botrytis cinerea | 72 | 0.03 |
Antioxidant Activity
The antioxidant capacity of diethyl phosphonates has also been evaluated, with certain derivatives showing promising results. Compounds containing the diethyl phosphate moiety demonstrated significant antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems.
The mechanism through which this compound exhibits its biological effects is still under investigation. However, it is hypothesized that the phosphonate group interacts with critical enzymes or cellular components, leading to altered metabolic pathways in target organisms.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays assessed the effectiveness of diethyl phosphonates against various fungal pathogens. Results indicated that modifications in the phosphonate structure significantly influenced antifungal potency and selectivity.
- Computational Studies : Computational modeling has been employed to predict the interaction dynamics between diethyl phosphonates and target proteins, providing insights into their potential as therapeutic agents.
- Safety and Toxicity : Preliminary toxicity assessments suggest that while diethyl phosphonates exhibit strong biological activity, their safety profiles need thorough evaluation to ensure they do not pose risks to non-target organisms or human health.
Properties
IUPAC Name |
3-(diethoxyphosphorylmethylidene)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCZIVKLQZURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=C1COC1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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